molecular formula C7H7BrClNO B571832 5-Bromo-2-chloro-3-ethoxypyridine CAS No. 1241752-29-3

5-Bromo-2-chloro-3-ethoxypyridine

Cat. No.: B571832
CAS No.: 1241752-29-3
M. Wt: 236.493
InChI Key: LGMDMSGQELXZEL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-ethoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMDMSGQELXZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745077
Record name 5-Bromo-2-chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241752-29-3
Record name 5-Bromo-2-chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-chloro-3-ethoxypyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide to the Physicochemical Characterization of 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the known physical properties of 5-Bromo-2-chloro-3-ethoxypyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Recognizing the compound's status as a specialized intermediate, this guide synthesizes available computational data with detailed, field-proven experimental protocols for its empirical characterization. This dual approach ensures that researchers have both a baseline understanding of the compound's expected properties and the methodological framework to perform definitive validation in their own laboratories.

Molecular Identity and Structural Characteristics

This compound is a trisubstituted pyridine ring, a structural motif prevalent in medicinal chemistry. The presence of bromo, chloro, and ethoxy groups on the pyridine core imparts a unique combination of steric and electronic properties that are valuable for creating complex molecular architectures.

  • Molecular Formula: C₇H₇BrClNO

  • Molecular Weight: 236.49 g/mol

  • CAS Number: 1142220-78-4

  • Canonical SMILES: CCOC1=C(C=CN=C1Cl)Br

  • InChI Key: YWJQFNDYJLDHSS-UHFFFAOYSA-N

Physicochemical Properties: A Synthesis of Predicted and Empirical Data

Precise knowledge of a compound's physical properties is critical for its handling, reaction setup, and purification. While experimentally determined data for this compound is not widely published, computational models provide a reliable starting point for laboratory work. The following table summarizes these predicted values.

Table 1: Summary of Physical Properties for this compound

PropertyPredicted ValueNotes and Experimental Considerations
Physical State Solid (Reported by some suppliers)The solid state at standard temperature and pressure suggests a melting point above 25 °C. Visual inspection for crystalline structure is the first step in characterization.
Melting Point Not available (experimentally)As a solid, determining the melting point is a critical first step for purity assessment. A sharp melting range (e.g., < 1 °C) is indicative of high purity. See Protocol 1 for the experimental determination workflow.
Boiling Point 274.9 °C ± 35.0 °C at 760 mmHgThis predicted boiling point suggests low volatility. Experimental determination would likely require vacuum distillation to prevent decomposition at high temperatures. The significant error margin underscores the necessity of empirical verification. See Protocol 2 for the experimental determination workflow.
Density 1.638 ± 0.06 g/cm³The high density is expected due to the presence of bromine and chlorine atoms. This value is useful for calculating molar concentrations from volume and for solvent selection in separations.
pKa -0.73 ± 0.10The predicted pKa indicates that the pyridine nitrogen is very weakly basic due to the strong electron-withdrawing effects of the two halogen substituents. The compound is not expected to be protonated under typical physiological or synthetic conditions.
LogP (Octanol/Water) 3.09The high LogP value suggests significant lipophilicity, indicating poor solubility in aqueous solutions and good solubility in nonpolar organic solvents. This is a key parameter for designing extraction, chromatography, and formulation strategies. See Protocol 3 for solubility determination.
Refractive Index 1.571This value can be used as a quality control parameter if the compound is found to be a liquid at or near room temperature.
Molar Refractivity 48.06 ± 0.3 cm³This parameter relates to the molecular polarizability and can be used in more advanced computational modeling and QSAR studies.

Experimental Protocols for Physical Property Determination

The following protocols outline the standard, authoritative methodologies for determining the key physical properties of a novel or sparsely characterized compound like this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method is a cornerstone for assessing the purity of a crystalline solid.

Causality: The temperature range over which a crystalline solid melts is a sensitive indicator of its purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Dry sample thoroughly under vacuum P2 Finely crush sample to a powder P1->P2 P3 Pack powder into capillary tube (2-3 mm height) P2->P3 M1 Place capillary in melting point apparatus P3->M1 M2 Heat rapidly to ~15°C below expected MP M1->M2 M3 Reduce heating rate to 1-2°C per minute M2->M3 M4 Record T1: Temperature of first liquid drop M3->M4 M5 Record T2: Temperature of complete liquefaction M4->M5 A1 Report melting range as T1 - T2 M5->A1 A2 Compare with literature or reference standard A1->A2 A3 A narrow range (<1°C) suggests high purity A1->A3

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination (Microscale Method)

Given the high predicted boiling point, a microscale method under vacuum is recommended to prevent thermal decomposition.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. This property is dependent on molecular weight, structure, and intermolecular forces.

G cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_record Recording S1 Place small amount of sample in a Thiele tube S2 Invert a small capillary tube (sealed at one end) into the sample S1->S2 S3 Attach a thermometer S2->S3 H1 Heat the apparatus gently S3->H1 H2 Observe a steady stream of bubbles from the inner capillary H1->H2 H3 Remove heat source H2->H3 H4 Observe the point at which bubbles cease and liquid enters the inner capillary H3->H4 R1 The temperature at which liquid enters the capillary is the boiling point H4->R1 R2 Record the ambient pressure R1->R2 R3 If under vacuum, use a nomograph to correct to 760 mmHg R2->R3 G cluster_solvents start Start prep Sample Prep Add ~10 mg of compound to a vial start->prep solvent Solvent Addition Add 0.5 mL of test solvent prep->solvent observe Observation Vortex for 30s Observe for dissolution solvent->observe result Soluble? observe->result soluble Record: Soluble result->soluble Yes insoluble Record: Insoluble result->insoluble No test_solvents Water Dichloromethane Hexanes Ethanol Acetone Toluene

5-Bromo-2-chloro-3-ethoxypyridine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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5-Bromo-2-chloro-3-ethoxypyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

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5-Bromo-2-chloro-3-ethoxypyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

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5-Bromo-2-chloro-3-ethoxypyridine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

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5-Bromo-2-chloro-3-ethoxypyridine commercial suppliers

Author: BenchChem Technical Support Team. Date: January 2026

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Initiating Research on Suppliers

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Reactivity of 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Potential applications of 5-Bromo-2-chloro-3-ethoxypyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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5-Bromo-2-chloro-3-ethoxypyridine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

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The Strategic Synthesis and Derivatization of 5-Bromo-2-chloro-3-ethoxypyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic manipulation of heterocyclic scaffolds is a cornerstone of generating novel molecular entities with therapeutic potential. Among these, the pyridine ring system continues to be a privileged motif due to its presence in numerous approved drugs and its capacity for diverse functionalization. This guide provides an in-depth technical overview of the synthesis and derivatization of a highly versatile building block: 5-Bromo-2-chloro-3-ethoxypyridine. We will explore the causal factors behind the synthetic strategy and delve into the nuanced, field-proven protocols for its subsequent elaboration, offering researchers a robust framework for its application in medicinal chemistry programs.

The Architectural Logic: Why this compound?

The utility of this particular pyridine derivative lies in its orchestrated arrangement of functional groups, each serving a distinct purpose in synthetic diversification.

  • Orthogonal Halogen Reactivity : The presence of both a bromine and a chlorine atom on the pyridine ring is the key to its synthetic value. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity differential allows for the chemoselective functionalization at the 5-position (bromine) while leaving the 2-position (chlorine) intact for subsequent transformations. This orthogonality is paramount for the sequential and controlled construction of complex molecular architectures.

  • The Ethoxy Group as a Modulating Element : The 3-ethoxy group serves two primary functions. Electronically, as an electron-donating group, it can influence the reactivity of the pyridine ring. Sterically, its presence adjacent to the chloro and bromo substituents can modulate the accessibility of these positions to catalysts and reagents, potentially influencing reaction kinetics and selectivity.

  • A Vector for Diverse Pharmacophores : The strategic placement of the reactive handles allows for the introduction of a wide array of pharmacophoric elements. The C5-position is ideal for introducing aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura coupling, while the C2-position can be targeted for amination via Buchwald-Hartwig reactions or substitution with other nucleophiles. This versatility makes this compound a powerful platform for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: A Two-Step Approach

The preparation of this compound is efficiently achieved in a two-step sequence starting from the commercially available 2,3-dichloropyridine. This pathway is both logical and scalable, making it suitable for medicinal chemistry and process development settings.

Step 1: Nucleophilic Aromatic Substitution for Ethoxylation

The initial step involves the selective displacement of the chlorine atom at the 3-position with an ethoxy group.

Reaction: 2,3-Dichloropyridine to 2-Chloro-3-ethoxypyridine

Causality of Experimental Choices:

  • Reagent Selection : Sodium ethoxide is a strong nucleophile and a suitable base for this transformation. It is typically generated in situ from sodium metal and ethanol or used as a commercially available solution.

  • Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like ethanol can be used. DMF is often preferred as it can accelerate the reaction rate of SNAr reactions.

  • Temperature : Heating is required to overcome the activation energy for the nucleophilic aromatic substitution. The reaction is typically run at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. The 3-position is less activated towards nucleophilic attack than the 2- or 4-positions in pyridines, hence the need for forcing conditions.

Experimental Protocol: Synthesis of 2-Chloro-3-ethoxypyridine

  • To a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous ethanol (or DMF), add sodium ethoxide (1.1 to 1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-chloro-3-ethoxypyridine.

Step 2: Electrophilic Bromination

With the 3-ethoxy group in place, the subsequent step is the regioselective bromination at the 5-position.

Reaction: 2-Chloro-3-ethoxypyridine to this compound

Causality of Experimental Choices:

  • Reagent Selection : N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. Alternatively, liquid bromine can be used, but NBS is generally preferred for its ease of handling.

  • Solvent : A non-polar, inert solvent such as chloroform or carbon tetrachloride is suitable for this reaction.

  • Catalyst/Conditions : The reaction can be initiated by heat or a radical initiator like azobisisobutyronitrile (AIBN) if a radical mechanism is favored, or performed under acidic conditions to enhance the electrophilicity of the bromine. Given the electron-rich nature of the ethoxypyridine, direct bromination with NBS is often feasible.

Experimental Protocol: Synthesis of this compound

  • Dissolve 2-chloro-3-ethoxypyridine (1.0 eq) in a suitable solvent such as chloroform.

  • Add N-bromosuccinimide (1.0 to 1.1 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Synthesis_Workflow 2,3-Dichloropyridine 2,3-Dichloropyridine 2-Chloro-3-ethoxypyridine 2-Chloro-3-ethoxypyridine 2,3-Dichloropyridine->2-Chloro-3-ethoxypyridine NaOEt, EtOH Heat This compound This compound 2-Chloro-3-ethoxypyridine->this compound NBS, CHCl3 Reflux Suzuki_Workflow cluster_start Reagents Start Starting Materials Reaction Reaction Setup (Degas, Heat) Start->Reaction Pd Catalyst Base, Solvent Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product Final Product Purification->Product This compound This compound Ar-B(OH)2 Ar-B(OH)2

Literature review of 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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5-Bromo-2-chloro-3-ethoxypyridine solubility information

Author: BenchChem Technical Support Team. Date: January 2026

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Methodological & Application

Suzuki coupling protocol for 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Initiating Detailed Research

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Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination of 5-bromo-2-chloro-3-ethoxypyridine, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The focus is on achieving chemoselective amination at the C-Br bond, a common challenge with dihalogenated heterocyclic substrates. This document offers both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Selective C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic electronic materials.

For substrates such as this compound, the presence of two distinct halogen atoms presents a challenge and an opportunity for chemoselective functionalization. The relative reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > Cl > F. This inherent difference in reactivity can be exploited to selectively form a C-N bond at the more reactive C-Br position while leaving the C-Cl bond intact for subsequent transformations. Such a strategy is highly valuable in molecular construction, allowing for a stepwise and controlled elaboration of complex scaffolds.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step, and its rate is influenced by the nature of the halogen, with C-Br bonds reacting faster than C-Cl bonds.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand is critical as it modulates the steric and electronic properties of the palladium catalyst, influencing its reactivity and stability throughout the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X (R-Br) Ar-X->Oxidative_Addition Pd(II)_Complex L_n(Ar)Pd(II)-X Oxidative_Addition->Pd(II)_Complex Amido_Complex L_n(Ar)Pd(II)-NHR' Pd(II)_Complex->Amido_Complex Amine Coordination & Deprotonation Amine R'-NH_2 Base Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-NHR' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination of this compound

This protocol is a representative procedure based on established methods for the selective amination of bromo-chloro heterocycles. Researchers should consider this a starting point and may need to optimize conditions for their specific amine coupling partner.

Materials and Reagents
ReagentCAS NumberSupplierPurity
This compound1243244-60-5(Example)>97%
Amine (e.g., Morpholine)110-91-8(Example)>99%
Pd₂(dba)₃51364-51-3(Example)>97%
XPhos564483-18-7(Example)>98%
Sodium tert-butoxide (NaOtBu)865-48-5(Example)>98%
Toluene108-88-3(Example)Anhydrous

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Inert Atmosphere Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification Oven_Dry Oven-dry glassware Assemble_Hot Assemble hot glassware Oven_Dry->Assemble_Hot Cool_Inert Cool under N2/Ar Assemble_Hot->Cool_Inert Add_Solids Add Pd₂(dba)₃, XPhos, NaOtBu, and pyridine substrate Cool_Inert->Add_Solids Add_Solvents Add anhydrous toluene Add_Solids->Add_Solvents Add_Amine Add amine via syringe Add_Solvents->Add_Amine Heat Heat to 100 °C Add_Amine->Heat Stir Stir for 12-24 h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water Cool->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), XPhos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the mixture for a few minutes, then add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-chloro-3-ethoxy-5-(substituted-amino)pyridine.

Discussion: Rationale for Experimental Choices

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of electron-deficient heteroaryl chlorides and bromides. XPhos, a biarylphosphine ligand, promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. It facilitates the deprotonation of the amine to form the palladium-amido complex, which is crucial for the subsequent reductive elimination.

  • Solvent: Toluene is a common solvent for these reactions as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to drive it to completion.

  • Chemoselectivity: The preferential reaction at the C-Br bond over the C-Cl bond is a result of the lower bond dissociation energy of the C-Br bond, which leads to a faster rate of oxidative addition at this position. By carefully controlling the reaction time and temperature, high selectivity for the mono-aminated product can be achieved.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Use fresh catalyst and anhydrous solvent. Ensure the inert atmosphere is maintained. Increase the reaction temperature.
Formation of Byproducts Reaction run for too long or at too high a temperature, leading to C-Cl amination.Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower reaction temperature.
Dehalogenation Presence of water or other protic sources.Ensure all reagents and solvents are strictly anhydrous.
Difficult Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider derivatization to aid separation.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Monoarylation of Ketones. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Shen, Q., & Hartwig, J. F. (2006). A Broadly Applicable Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 128(42), 13966–13975. [Link]

Palladium-catalyzed cross-coupling with 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Reaction Insights

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Deep-diving into Cross-Coupling

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Application Notes & Protocols: Strategic Synthesis of Novel Compounds Utilizing 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-2-chloro-3-ethoxypyridine

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its presence in numerous natural products and pharmaceuticals. However, the true potential of this heterocycle is unlocked through precise functionalization. This compound is a highly versatile and strategically substituted building block that offers chemists a powerful tool for the regioselective synthesis of complex molecules. Its unique arrangement of a bromine atom, a chlorine atom, and an ethoxy group provides orthogonal reactivity, allowing for a stepwise and controlled elaboration of the pyridine core.

This application note provides a comprehensive guide to leveraging the distinct reactivity of this compound. We will delve into detailed protocols for key transformations, explain the underlying mechanistic principles, and present data to guide your synthetic strategy.

Core Reactivity: A Trifecta of Functionalization Sites

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a hierarchical approach to molecule construction.

  • The 5-Bromo Position: This site is primed for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive in these transformations than the carbon-chlorine bond, providing a reliable handle for introducing carbon-carbon and carbon-heteroatom bonds.

  • The 2-Chloro Position: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. This site is ideal for the introduction of amines, alcohols, and thiols.

  • The 3-Ethoxy Group: While the ethoxy group is the most stable of the three functionalities, it is not merely a passive substituent. It can be cleaved under specific conditions to reveal a hydroxyl group, which can then be further functionalized. Additionally, its electronic and steric influence can modulate the reactivity of the other positions.

G cluster_pyridine This compound cluster_reactions Synthetic Transformations Pyridine N Suzuki Suzuki Coupling Pyridine->Suzuki Pd-catalyzed (C-C bond) Sonogashira Sonogashira Coupling Pyridine->Sonogashira Pd/Cu-catalyzed (C-C bond) Buchwald Buchwald-Hartwig Amination Pyridine->Buchwald Pd-catalyzed (C-N bond) SnAr Nucleophilic Aromatic Substitution (SNAr) Pyridine->SnAr Nucleophiles (C-N, C-O, C-S bonds) EtherCleavage Ether Cleavage Pyridine->EtherCleavage Lewis Acids (C-O bond cleavage) G Start This compound Step1 Palladium-Catalyzed Cross-Coupling at C5 (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate1 5-Aryl/Alkynyl-2-chloro- 3-ethoxypyridine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution at C2 (e.g., with R-NH2, R-OH) Intermediate1->Step2 Product 5-Aryl/Alkynyl-2-substituted- 3-ethoxypyridine Step2->Product

5-Bromo-2-chloro-3-ethoxypyridine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Synthesis

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Experimental procedure for functionalizing 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Selective Functionalization of 5-Bromo-2-chloro-3-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile heterocyclic building block, prized in medicinal chemistry and materials science for its strategically placed and differentially reactive halogen atoms. This guide provides a comprehensive overview of its synthetic utility, focusing on the principles of chemoselective functionalization. We present detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C5-bromo position, as well as nucleophilic aromatic substitution at the C2-chloro position and bromine-lithium exchange. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, the rationale for reagent selection, and a visual workflow to ensure reproducibility and success.

The Strategic Value of this compound

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design. This compound offers two distinct reactive centers for synthetic elaboration, enabling the controlled and sequential introduction of diverse molecular fragments.[2]

The key to its utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[3] This inherent difference allows for highly chemoselective reactions at the more labile C5-bromo position, while leaving the C2-chloro position available for subsequent transformations. Conversely, the C2 position of the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr), providing an orthogonal pathway for functionalization.[4][5]

This document serves as a practical guide to harnessing this differential reactivity.

Caption: Chemoselective functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The higher reactivity of the C-Br bond allows for selective cross-coupling, a cornerstone of modern synthesis for creating C-C and C-N bonds.[3]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[6][7]

Causality & Rationale:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd₂(dba)₃. A phosphine ligand (e.g., SPhos, XPhos, PPh₃) is essential to stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination.[7]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is crucial for the transmetalation step. It activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[8][9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[7]

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionPurpose
Palladium Source Pd(dppf)Cl₂, Pd₂(dba)₃/SPhosActive catalyst for the cross-coupling cycle
Boron Reagent Arylboronic Acid / Pinacol Ester (1.1-1.5 equiv.)Source of the new C-substituent
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Activates the boron reagent for transmetalation
Solvent 1,4-Dioxane/H₂O, Toluene/H₂ODissolves reagents and facilitates the reaction
Temperature 80 - 110 °CProvides activation energy for the catalytic cycle

graph "suzuki_workflow" {
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setup [label="1. Assemble Reactants\n(Substrate, Boronic Acid, Base)"]; catalyst [label="2. Add Pd Catalyst\n(e.g., Pd(dppf)Cl₂)"]; inert [label="3. Purge with Inert Gas\n(e.g., Argon)"]; solvent [label="4. Add Degassed Solvents\n(Dioxane/Water)"]; react [label="5. Heat Reaction\n(80-100°C, 4-16h)"]; workup [label="6. Aqueous Work-up\n(EtOAc/Water)"]; purify [label="7. Purify\n(Column Chromatography)"];

setup -> catalyst -> inert -> solvent -> react -> workup -> purify; }

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[3][10] The choice of ligand is critical for achieving high yields, especially with less reactive chlorides, but for the C-Br bond, a range of catalysts are effective.[11][12]

Causality & Rationale:

  • Catalyst System: The catalyst consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, XPhos, BINAP).[12][13] These bulky ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[12] Its role is to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[13][14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[12]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., RuPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous toluene via syringe. Finally, add the primary or secondary amine (1.2 equiv.).

  • Reaction: Seal the vessel tightly and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterTypical ConditionPurpose
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Precursor to the active Pd(0) catalyst
Ligand RuPhos, XPhos, BINAP (2-10 mol%)Stabilizes Pd and accelerates the catalytic cycle
Base NaOtBu, K₃PO₄, LHMDS (1.4-2.0 equiv.)Deprotonates the amine for C-N bond formation
Solvent Toluene, 1,4-Dioxane (Anhydrous)Aprotic medium for the reaction
Temperature 100 - 110 °COvercomes activation energy barriers

graph "buchwald_workflow" {
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setup [label="1. Assemble Solids in Glovebox\n(Substrate, Pd Precursor,\nLigand, Base)"]; solvent [label="2. Add Anhydrous Solvent\n(e.g., Toluene)"]; amine [label="3. Add Amine Substrate"]; react [label="4. Heat Reaction\n(100-110°C, 12-24h)"]; workup [label="5. Quench & Aqueous Work-up"]; purify [label="6. Purify\n(Column Chromatography)"];

setup -> solvent -> amine -> react -> workup -> purify; }

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for linking terminal alkynes to aryl halides, creating conjugated systems important in materials science and as precursors for more complex heterocycles.[1][15][16]

Causality & Rationale:

  • Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[15][16] The palladium catalyst orchestrates the main cross-coupling cycle (oxidative addition/reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center.[16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves multiple roles. It acts as the solvent (or co-solvent), deprotonates the terminal alkyne, and scavenges the HX byproduct generated during the reaction.[16][17]

  • Solvent: While the amine base can serve as the solvent, co-solvents like DMF or THF are often used to ensure homogeneity.[16][17]

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand if needed (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (CuI, 5.0 mol%).[17]

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add an anhydrous solvent such as DMF, followed by the amine base (e.g., Et₃N).[17] Finally, add the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (can range from room temperature to 100 °C depending on substrate reactivity) for 3-12 hours.[17] Monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with ether or ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

ParameterTypical ConditionPurpose
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ (1-5 mol%)Main cross-coupling catalyst
Copper Co-catalyst CuI (2-10 mol%)Forms copper acetylide for transmetalation
Base Et₃N, DIPEADeprotonates alkyne and neutralizes HX
Solvent DMF, THF, or neat amineReaction medium
Temperature 25 - 100 °CReaction rate control

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

The C2 position of the pyridine ring is electron-deficient and thus activated for nucleophilic attack, a classic reactivity pattern for halopyridines.[4][18] This provides a complementary strategy to cross-coupling.

Causality & Rationale:

  • Mechanism: SNAr proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Aromaticity is then restored by the expulsion of the chloride ion.

  • Conditions: The reaction often requires heat to overcome the activation barrier associated with disrupting the aromatic system.[4][19] It can be performed with or without a catalyst. A variety of nucleophiles, particularly amines, are effective.[19]

Experimental Protocol:

  • Reaction Setup: In a sealed tube or microwave vial, combine the starting material (e.g., a product from a C5-coupling reaction, 1.0 equiv.) and the desired nucleophile (e.g., piperidine, 2.5 equiv.).

  • Solvent: Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or DMSO.

  • Reaction: Seal the vessel and heat to a high temperature (e.g., 150-260 °C) for several hours to days. Microwave irradiation can significantly shorten reaction times. For flow chemistry applications, a solution of the reactants can be passed through a heated reactor.[19]

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the final product by column chromatography or recrystallization.

Metal-Halogen Exchange at the C5-Bromo Position

For the introduction of a wide range of electrophiles, generating an organometallic intermediate via bromine-lithium exchange is a powerful strategy.

Causality & Rationale:

  • Reagent: Organolithium reagents, typically n-butyllithium (n-BuLi), readily exchange with the more electropositive bromine atom over chlorine at low temperatures.[20]

  • Temperature: This reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as reaction with the solvent (THF) or deprotonation of the pyridine ring.[21][22]

  • Solvent: Anhydrous coordinating solvents like THF or non-coordinating solvents like toluene are used. The choice can influence reactivity and selectivity.[20][22][23]

Experimental Protocol:

  • Reaction Setup: Rigorously dry all glassware. To a flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.05 equiv., freshly titrated) dropwise, ensuring the internal temperature does not rise above -75 °C. Stir at -78 °C for 30-60 minutes.[21]

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or triisopropyl borate for subsequent Suzuki coupling) dropwise at -78 °C.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 1-3 hours before slowly quenching with a saturated aqueous solution of NH₄Cl.[21]

  • Work-up: Allow the mixture to warm to room temperature. Perform a standard aqueous work-up.

  • Purification: Purify the crude product by appropriate methods.

Safety and Handling

  • Organolithium Reagents: n-BuLi is extremely pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.

  • Palladium Catalysts & Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle in a fume hood or glovebox.

  • Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable and hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use.[3]

  • High Temperatures: Reactions at elevated temperatures, especially in sealed vessels, should be conducted behind a blast shield.

References

  • Hamper, B. C., & Tesfu, E. (Year N/A). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Ben N. (2019). nucleophilic aromatic substitutions. YouTube.
  • Gros, P. C., et al. (n.d.). Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Chemical Communications (RSC Publishing).
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • Zhu, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Klapars, A., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • Cai, D., et al. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University.
  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.
  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Wikipedia. (2023). Sonogashira coupling.
  • ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. (n.d.). The Stille Reaction. Harvard University.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Use of 5-Bromo-2-chloro-3-ethoxypyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

My initial move is to launch comprehensive Google searches. I'm focusing on gathering details about the synthesis, chemical attributes, and diverse applications of 5-Bromo-2-chloro-3-ethoxypyridine, specifically in the realm of agrochemical synthesis.

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Deepening Initial Search

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Regioselective reactions of 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Pyridine

I'm starting a thorough investigation into the regioselective reactions of 5-Bromo-2-chloro-3-ethoxypyridine. My initial focus is on pinpointing prevalent reaction types, particularly nucleophilic aromatic substitutions. I'm keen to uncover the influences driving selectivity within these transformations.

Deepening the Investigation

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Developing a Detailed Protocol

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Grignard reaction with 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Grignard

I'm initiating the research phase with deep dives into Google searches, specifically targeting the Grignard reaction of 5-bromo-2-chloro-3-ethoxypyridine. I'm focusing on regioselectivity, reaction conditions, and potential side reactions. I will then analyze these search results, understanding key challenges and considerations to formulate a successful approach.

Analyzing Search Results

I've moved on to analyzing the Google search results, assessing regioselectivity challenges related to the C-Br and C-Cl bond reactivities, and the influence of the ethoxy group. I'm structuring the application note with an introduction highlighting its significance in medicinal chemistry and materials science, followed by a mechanistic discussion, and a protocol design, as well as a DOT script for a reaction mechanism diagram. I'll write the main body integrating findings.

Deepening Search & Structuring

I'm now diving deeper into Google searches to gather more information on this specific Grignard reaction. I'm focusing on those parameters, such as regioselectivity, reaction conditions and any potential side reactions. I'm also now structuring the application note. I am starting with the introduction on its importance in medicinal chemistry. Simultaneously, I am designing the experimental protocol, including the reagent preparation and purification, and compiling a DOT script for a reaction mechanism diagram.

Application Notes & Protocols: Strategic Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-Chloro-3-ethoxypyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development professionals on the strategic utilization of 5-bromo-2-chloro-3-ethoxypyridine in Suzuki-Miyaura cross-coupling reactions. This document elucidates the underlying principles of chemoselectivity and provides robust, field-tested protocols for achieving high-yield synthesis of diverse 2-aryl-5-bromo-3-ethoxypyridine derivatives.

Introduction: The Strategic Value of Dihalogenated Pyridines

This compound is a highly valuable building block in modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. Its dihalogenated nature presents a unique synthetic challenge and opportunity: the ability to perform sequential, site-selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a stepwise functionalization, enabling the introduction of two different aryl or heteroaryl moieties onto the pyridine core.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for synthetic chemists. This guide focuses on the initial, selective coupling at the more reactive C-Cl bond of this compound.

Mechanistic Insights & Chemoselectivity

The success of a selective Suzuki-Miyaura coupling hinges on the differential reactivity of the two halogen atoms. In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. However, the electronic and steric environment of the pyridine ring significantly influences this reactivity.

The C-Cl bond at the 2-position of the pyridine ring is activated by the adjacent nitrogen atom, making it more susceptible to oxidative addition to the Pd(0) catalyst compared to the C-Br bond at the 5-position. This enhanced reactivity at the C2-position is a key principle that underpins the selective protocols described herein.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Below is a diagram illustrating the catalytic cycle for the selective coupling at the C2 position.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Intermediate Ar-Pd(II)L_n(Cl) OxAdd->PdII_Intermediate Transmetal Transmetalation PdII_Intermediate->Transmetal R-B(OH)₂ Base PdII_Ar_R Ar-Pd(II)L_n(R) Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Product_out 2-Aryl-5-bromo-3-ethoxypyridine Reagents This compound + R-B(OH)₂ caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle for C-Cl bond activation.

Experimental Protocols

The following protocols have been optimized for the selective Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids.

General Considerations & Reagent Selection
  • Catalyst: The choice of palladium catalyst and ligand is critical for achieving high efficiency and selectivity. For this transformation, catalysts that are effective for coupling aryl chlorides are recommended. PEPPSI™-IPr is a highly effective and air-stable pre-catalyst that has demonstrated excellent results.

  • Base: A suitable base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: A mixture of a polar aprotic solvent and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents. A 1,4-dioxane/water or toluene/water mixture is standard.

  • Inert Atmosphere: While some modern catalysts exhibit good air stability, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent catalyst degradation and ensure reproducibility.

Protocol 1: General Procedure for Arylation with Phenylboronic Acid

This protocol describes the synthesis of 5-bromo-3-ethoxy-2-phenylpyridine.

Workflow Diagram:

Protocol_Workflow start Start reagents Combine Reactants: - this compound - Phenylboronic Acid - K₂CO₃ - PEPPSI™-IPr start->reagents solvent Add Solvent: 1,4-Dioxane/Water (4:1) reagents->solvent degas Degas Mixture (N₂ Purge) solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup extract Extract with EtOAc workup->extract purify Purify by Column Chromatography extract->purify end Characterize Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound236.491.0236.5 mg
Phenylboronic Acid121.931.2146.3 mg
PEPPSI™-IPr Catalyst678.140.0213.6 mg
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg
1,4-Dioxane--4.0 mL
Water (deionized)--1.0 mL

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (236.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and PEPPSI™-IPr catalyst (13.6 mg, 0.02 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen) three times.

  • Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-bromo-3-ethoxy-2-phenylpyridine.

Troubleshooting & Optimization

Issue Potential Cause Recommended Solution
Low Conversion Inactive catalyst, insufficient heating, or poor base.Ensure an inert atmosphere, verify temperature, and consider a stronger base like K₃PO₄. Increase catalyst loading to 3-5 mol%.
Formation of Byproducts Homocoupling of boronic acid or catalyst decomposition.Use a slight excess of boronic acid (1.1-1.3 equiv.). Ensure proper degassing of the solvent.
Poor Chemoselectivity Reaction temperature is too high or prolonged reaction time.Reduce the reaction temperature to 70-80 °C and monitor the reaction closely to stop it upon consumption of the starting material.
Difficulty in Purification Residual palladium or boronic acid impurities.Incorporate an aqueous wash with a chelating agent (e.g., EDTA solution). Consider a charcoal treatment.

Conclusion

The protocols and guidelines presented in this document offer a robust framework for the successful and selective Suzuki-Miyaura cross-coupling of this compound. By understanding the principles of chemoselectivity and carefully controlling the reaction parameters, researchers can efficiently access a wide array of 2-aryl-5-bromo-3-ethoxypyridine derivatives, which are valuable intermediates for further synthetic elaboration in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and preparative perspective. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering Applications in Industry. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

Protecting group strategies for 5-Bromo-2-chloro-3-ethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Investigation

I'm starting by diving into Google searches, hoping to build a solid base of knowledge about the reactivity of 5-bromo-2-chloro-3-ethoxypyridine. I'm especially interested in understanding the relative reactivity of the different parts of the molecule. This foundational research will guide my next steps.

Focusing on Reactivity Landscape

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Developing Search Strategies

I am now expanding my search to include the specific cross-coupling reactions I anticipate will be relevant, and am thinking about protecting groups. I'll need to research how to selectively manipulate the bromine and chlorine atoms, as well as the effects of the ethoxy group. I'm focusing on creating an application note, and am creating a structure to guide my information gathering. I am envisioning a "Reactivity Landscape" section and a "Strategic Application of Protecting Groups" section.

Deepening the Literature Search

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Initiating Data Integration

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Application Note: High-Throughput Analytical Methodologies for Real-Time Monitoring of Cross-Coupling Reactions Involving 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies for monitoring the progress of chemical reactions involving the versatile building block, 5-Bromo-2-chloro-3-ethoxypyridine. As a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, robust and reliable in-process monitoring is critical for reaction optimization, yield maximization, and impurity profiling. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we introduce the application of in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time kinetic analysis. The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry, ensuring data integrity and reproducibility for researchers and drug development professionals.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a di-halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its two distinct halogen atoms at the C2 (Cl) and C5 (Br) positions offer differential reactivity, enabling selective functionalization through various cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This differential reactivity allows for the sequential introduction of diverse substituents, making it a valuable scaffold for creating complex molecular architectures.

The ability to precisely monitor the consumption of the starting material and the formation of intermediates and final products is paramount for successful process development. Inadequate monitoring can lead to incomplete reactions, excessive impurity formation, and ultimately, lower yields and purification challenges. This guide provides the analytical framework to mitigate these risks.

Foundational Analytical Strategy: A Multi-Modal Approach

No single analytical technique is universally optimal for all reaction monitoring scenarios. Therefore, we advocate for a multi-modal approach, leveraging the strengths of different techniques. The choice of method will depend on the specific reaction being monitored, the properties of the reactants and products, and the information required (e.g., qualitative vs. quantitative data).

G cluster_0 Reaction Monitoring Workflow cluster_2 Advanced In-Situ Technique Start Reaction Mixture Sampling Quenched Aliquot Sampling Start->Sampling FTIR In-Situ FTIR (Real-Time Kinetics) Start->FTIR Direct Probe Insertion Prep Sample Preparation (Dilution, Filtration) Sampling->Prep HPLC HPLC-UV/DAD (Quantitative Analysis) Prep->HPLC GCMS GC-MS (Volatile Components & Impurities) Prep->GCMS NMR ¹H NMR (Structural Confirmation) Prep->NMR

Figure 1: A multi-modal workflow for comprehensive reaction monitoring of this compound reactions.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC with UV detection is the preferred method for routine quantitative analysis of reaction progress. Its ability to separate complex mixtures with high resolution makes it ideal for tracking the disappearance of starting materials and the appearance of products and by-products.

3.1. Rationale for Method Design

The choice of a reversed-phase C18 column is based on the non-polar nature of the halogenated pyridine core. A gradient elution is employed to ensure adequate separation of the relatively non-polar starting material from potentially more polar or non-polar products that may form during the reaction. The selection of acetonitrile and water as mobile phases provides good peak shape and resolution for a wide range of aromatic compounds. The UV detection wavelength is chosen to maximize the signal for the pyridine core, which typically exhibits strong absorbance in the 254-280 nm range.

3.2. Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 min, hold at 95% B for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection DAD, 260 nm

Sample Preparation:

  • Carefully withdraw 50 µL of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 1.0 mL of a 1:1 mixture of acetonitrile and water in a 1.5 mL microcentrifuge tube. This prevents further reaction.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for injection.

3.3. Method Validation Principles

For use in regulated environments, this method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Impurity Identification

GC-MS is a powerful tool for analyzing thermally stable and volatile compounds. It is particularly useful for identifying low-level impurities and confirming the identity of known compounds through their mass spectra.

4.1. Rationale for Method Design

A non-polar capillary column (e.g., DB-5ms) is selected due to its excellent resolving power for a wide range of aromatic compounds. The temperature program is designed to first elute volatile solvents and then ramp up to elute the higher boiling point starting material and products. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.

4.2. Detailed GC-MS Protocol

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).

GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Hold at 80 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-450 m/z

Sample Preparation:

  • Withdraw 50 µL of the reaction mixture.

  • Quench and dilute in 1.0 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • Vortex and filter through a 0.22 µm PTFE syringe filter into a GC vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation

¹H NMR spectroscopy is an invaluable tool for unambiguous structural confirmation of reactants, intermediates, and products. While not typically used for high-throughput quantitative analysis, it provides critical qualitative information.

5.1. Rationale for Application

By monitoring the disappearance of specific proton signals of this compound and the appearance of new signals corresponding to the product, one can confirm the desired transformation is occurring. For example, in a Suzuki coupling at the C5 position, the disappearance of the aromatic proton signal adjacent to the bromine atom and the appearance of new aromatic signals from the coupled partner would be indicative of a successful reaction.

5.2. Detailed NMR Protocol

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended).

Sample Preparation:

  • Withdraw approximately 0.1 mL of the reaction mixture.

  • Quench the aliquot in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the sample through a glass wool plug in a Pasteur pipette directly into an NMR tube.

  • Acquire a ¹H NMR spectrum.

Data Interpretation:

  • Starting Material (this compound): Monitor the characteristic signals for the ethoxy group (triplet and quartet) and the two aromatic protons on the pyridine ring.

  • Product: Look for the appearance of new signals corresponding to the newly introduced substituent and the shift in the existing pyridine proton signals.

G cluster_0 NMR Analysis Workflow start Reaction Aliquot quench Quench in Deuterated Solvent start->quench filter Filter into NMR Tube quench->filter acquire Acquire ¹H Spectrum filter->acquire analyze Analyze Spectral Data (Signal Disappearance/Appearance) acquire->analyze

Figure 2: Workflow for preparing and analyzing reaction samples by ¹H NMR spectroscopy.

In-Situ FTIR Spectroscopy: For Real-Time Kinetic Profiling

For a deeper understanding of reaction kinetics, in-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool. By inserting a probe directly into the reaction vessel, spectra can be collected in real-time without the need for sampling and quenching.

6.1. Rationale for Application

This technique monitors the change in vibrational frequencies of functional groups as the reaction progresses. For example, in a Sonogashira coupling, one could monitor the disappearance of the terminal alkyne C-H stretch of the coupling partner and the appearance of new bands associated with the product. This provides a continuous profile of the reaction, allowing for the determination of reaction endpoints and the identification of kinetic events.

6.2. Protocol for In-Situ FTIR

Instrumentation:

  • FTIR spectrometer equipped with a fiber-optic immersion probe (e.g., ATR probe).

Procedure:

  • Insert the FTIR probe into the reaction vessel prior to initiating the reaction.

  • Collect a background spectrum of the reaction mixture before adding the limiting reagent or catalyst.

  • Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Monitor the change in absorbance of characteristic peaks for the starting materials and products over time.

  • Plot the absorbance of key peaks versus time to generate a kinetic profile of the reaction.

Conclusion

The successful synthesis of complex molecules from this compound is critically dependent on the ability to accurately monitor the course of the reaction. This application note has provided a detailed framework of robust and reliable analytical methods, including HPLC, GC-MS, NMR, and in-situ FTIR. By employing a multi-modal approach, researchers can gain a comprehensive understanding of their chemical transformations, leading to improved process control, higher yields, and enhanced purity of the final products. The protocols provided herein are designed to be adaptable to a variety of specific reaction conditions and can be validated to meet the rigorous standards of the pharmaceutical industry.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

5-Bromo-2-chloro-3-ethoxypyridine as an intermediate for API synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather essential information on 5-Bromo -2-chloro-3-ethoxypyridine. I'm focusing on its chemical properties, established synthesis routes, and its specific applications to start. I'll need to filter the results to find the most relevant data for this project.

Defining APIs & Chemistry

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Outlining Application Note Structure

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Application of 5-Bromo-2-chloro-3-ethoxypyridine in materials science

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Broad Exploration

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Analyzing Application Data

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of cross-coupling reactions involving complex heterocyclic substrates. The molecule 5-Bromo-2-chloro-3-ethoxypyridine presents a classic challenge in selective catalysis: how to predictably couple at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This guide is structured to anticipate the common pitfalls and questions that arise during this specific application, moving from troubleshooting immediate experimental failures to answering broader frequently asked questions for long-term success.

Troubleshooting Guide: Low Yield & Selectivity Issues

Navigating the Suzuki-Miyaura coupling of this compound requires a delicate balance of factors to favor the desired C(sp²)-C(sp²) bond formation at the C-5 position. Low yield or poor selectivity are the most common failure points. This section addresses these issues head-on.

Below is a logical workflow to diagnose and resolve common experimental problems.

G A Low Yield or No Reaction B Check Catalyst Activity - Degradation? - Incorrect Ligand? A->B Is the catalyst system active? C Evaluate Base - Strength sufficient? - Solubility issues? A->C Is the base appropriate? D Assess Boronic Acid/Ester - Decomposition? - Purity? A->D Is the boronic acid stable? E Reaction Conditions - Temperature too low? - Insufficient time? A->E Are conditions optimal? F Side Reaction Observed (e.g., Homo-coupling, Dehalogenation) B->F C->F I Switch to Boronic Ester (e.g., pinacol ester) D->I J Successful Reaction E->J G Optimize Catalyst/Ligand Ratio - Excess ligand? F->G Address catalyst-driven side reactions H Degas Solvents Rigorously - O2 presence? F->H Minimize oxidative processes G->J H->J I->J

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Question 1: I'm seeing very low conversion to the desired product. What is the most likely cause?

Low conversion in the Suzuki coupling of this compound is typically rooted in one of three areas: the catalyst system, the base, or the integrity of the boronic acid.

Expertise & Experience: The palladium catalyst's oxidative addition into the C-Br bond is the crucial first step. For an electron-rich substrate like this pyridine, a highly active yet sterically hindered catalyst is often required to facilitate this step while preventing catalyst deactivation. The C-Br bond is significantly more reactive than the C-Cl bond, and selective coupling is expected under appropriate conditions. However, if the catalyst is not sufficiently active, the reaction may not proceed at an appreciable rate.

Trustworthiness (Self-Validating Protocol):

  • Catalyst Choice: For this specific substrate, a catalyst system known for high activity with aryl chlorides, and by extension less reactive aryl bromides, is a good starting point. A common choice is a palladium(0) source like Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos. These ligands create a bulky, electron-rich palladium center that promotes the oxidative addition step.

  • Base Efficacy: The base is critical for activating the boronic acid in the transmetalation step. A common issue is using a base that is too weak or has poor solubility in the reaction medium. While K₂CO₃ can be effective, a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ is often necessary, especially if the boronic acid is sterically hindered or electronically deactivated.

  • Boronic Acid Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation (hydrolysis) which converts the boronic acid back to an arene. Before starting the reaction, verify the purity of your boronic acid. If it's old or has been stored improperly, it may be the source of the low yield.

Experimental Protocol: A Robust Starting Point

ComponentRecommended ConditionRationale
Substrate This compound1.0 equiv
Boronic Acid Arylboronic Acid1.2–1.5 equiv
Catalyst Pd₂(dba)₃1-2 mol%
Ligand SPhos or XPhos2.2-4.4 mol% (1.1:1 Ligand:Pd ratio)
Base K₃PO₄ (anhydrous)2.0–3.0 equiv
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Anhydrous Toluene or CPME can also be used.
Temperature 80–100 °CMonitor by TLC/LC-MS
Atmosphere Inert (Nitrogen or Argon)Degas solvent via sparging for 15-30 min.
Question 2: My main product is the result of coupling at the chlorine (C-2) position, or I'm getting a mix of C-2 and C-5 coupled products. How can I improve selectivity for the C-Br bond?

Achieving high selectivity for the C-Br bond over the C-Cl bond is the primary challenge with this substrate. While the C-Br bond is inherently more reactive towards oxidative addition, harsh conditions or an inappropriate catalyst can lead to a loss of selectivity.

Expertise & Experience: The difference in bond dissociation energy between a C(sp²)-Br bond and a C(sp²)-Cl bond is the basis for this selective transformation. Palladium catalysts will preferentially undergo oxidative addition into the weaker C-Br bond. However, if the reaction temperature is too high or the catalyst is too reactive without sufficient steric bulk, the kinetic selectivity can be eroded.

Trustworthiness (Self-Validating Protocol):

  • Lower the Temperature: The first and simplest variable to adjust is the reaction temperature. Start at a lower temperature (e.g., 70-80 °C) and slowly increase it only if the reaction is sluggish. Higher temperatures provide the activation energy needed to cleave the stronger C-Cl bond.

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are excellent for promoting selective C-Br activation. If you are using a less bulky ligand like PPh₃, switching to SPhos, XPhos, or RuPhos can dramatically increase selectivity by sterically hindering the approach to the more crowded C-2 position.

  • Catalyst System: Using a pre-formed palladium-ligand complex can sometimes offer better control than generating the active catalyst in situ. For example, using a G3 or G4 Buchwald palladacycle precatalyst can lead to more reproducible results.

Experimental Protocol: Enhancing C-Br Selectivity

  • Setup: To a dry Schlenk flask under Argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%) in a portion of the degassed solvent. Add this catalyst solution to the reaction flask.

  • Solvent and Temperature: Add the remaining degassed 1,4-Dioxane/H₂O (4:1). Heat the reaction to 80 °C.

  • Monitoring: After 1 hour, take an aliquot (under inert atmosphere) and analyze by LC-MS to determine the ratio of C-Br to C-Cl coupling. If conversion is low and selectivity is high, the temperature can be incrementally increased to 90 °C.

Question 3: I'm observing significant amounts of a side product that appears to be a homocoupling of my boronic acid (Ar-Ar). What causes this and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an inappropriate palladium to ligand ratio.

Expertise & Experience: This side reaction, often called the Ullmann reaction, can be catalyzed by palladium. It is particularly problematic when the reductive elimination of the desired product is slow, allowing for side reactions to occur. The presence of oxygen can also facilitate this process.

Trustworthiness (Self-Validating Protocol):

  • Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes prior to use. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Palladium to Ligand Ratio: An incorrect ratio of palladium to ligand can lead to the formation of palladium black or other species that promote homocoupling. For monodentate ligands like SPhos, a ligand-to-palladium ratio of 2:1 is generally recommended to ensure the catalytic species is well-defined and stable.

  • Controlled Addition: In some difficult cases, slow addition of the boronic acid via a syringe pump can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

FAQ 1: Why is a phosphine ligand necessary for this reaction?

Phosphine ligands are crucial for stabilizing the palladium catalyst and tuning its electronic and steric properties. In this case, an electron-rich, bulky ligand like SPhos or XPhos serves multiple purposes:

  • Increases Electron Density: It donates electron density to the palladium center, which facilitates the rate-limiting oxidative addition step into the C-Br bond.

  • Promotes Reductive Elimination: The ligand's bulkiness helps to promote the final reductive elimination step, releasing the desired product and regenerating the active catalyst.

  • Enhances Selectivity: The steric hindrance around the palladium atom favors interaction with the less sterically hindered C-5 position (C-Br) over the more crowded C-2 position (C-Cl).

FAQ 2: Can I use an inorganic base like NaOH or K₂CO₃ instead of K₃PO₄?

While NaOH and K₂CO₃ can be used in some Suzuki reactions, they may not be optimal for this specific substrate.

  • NaOH: Strong aqueous bases like NaOH can promote the decomposition (protodeboronation) of the boronic acid, reducing the overall yield.

  • K₂CO₃: This is a weaker base than K₃PO₄ and may not be sufficient to facilitate the transmetalation step efficiently, especially with electron-poor or sterically hindered boronic acids. This can lead to a sluggish or incomplete reaction.

  • K₃PO₄: Potassium phosphate is often considered an excellent base for challenging Suzuki couplings. It has good solubility in common solvent mixtures and provides a sufficiently basic environment to promote transmetalation without causing significant boronic acid decomposition.

FAQ 3: What is the role of water in the solvent system?

In many Suzuki reactions, a small amount of water in a co-solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) can be beneficial. Water can help to dissolve the inorganic base (like K₃PO₄), facilitating its role in the catalytic cycle. It can also assist in the hydrolysis of intermediates in the transmetalation step. However, an excessive amount of water can increase the rate of protodeboronation of the boronic acid. The optimal ratio of organic solvent to water often needs to be determined empirically but a range of 4:1 to 10:1 is a common starting point. For particularly water-sensitive substrates, performing the reaction under strictly anhydrous conditions with a soluble organic base may be necessary.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient and selective Suzuki-Miyaura coupling of 2-chloropyridines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Barday, D. M., & Martin, R. (2011). Recent advances in the Suzuki-Miyaura reaction: an overview. Chemical Society Reviews, 40(10), 5084-5109. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.

Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination with 5-bromo-2-chloro-3-ethoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful cross-coupling reaction and may encounter specific challenges related to this unique substrate. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.

Introduction: The Challenge of Selectivity

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency. However, the unique electronic and steric properties of this compound present a distinct set of challenges. The presence of two different halogen atoms at positions with differing reactivity (C-Br vs. C-Cl) and an electron-donating ethoxy group requires careful optimization to achieve the desired product selectively and in high yield. This guide will walk you through common pitfalls and their solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of this compound.

Question 1: Why am I seeing low conversion of my starting material?

Low conversion is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and reagents. The choice of phosphine ligand is also critical in stabilizing the palladium center and preventing decomposition. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often preferred.

  • Incorrect Base: The strength and solubility of the base are crucial. A base that is too weak may not efficiently deprotonate the amine, hindering the catalytic cycle. Conversely, a base that is too strong can lead to side reactions. Common bases for this reaction include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can also influence the selectivity between the C-Br and C-Cl bonds.

  • Suboptimal Temperature: The reaction temperature needs to be high enough to promote oxidative addition but not so high as to cause catalyst decomposition or undesired side reactions. A typical temperature range for Buchwald-Hartwig aminations is 80-110 °C.

Troubleshooting Workflow:

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: Which halogen is expected to react first on this compound?

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Therefore, selective amination at the C-5 position is typically favored under kinetically controlled conditions.

Q3: How do I choose the right ligand for this reaction?

The choice of ligand is critical for success. For electron-deficient substrates like this pyridine derivative, bulky, electron-rich phosphine ligands are generally recommended. These ligands promote oxidative addition, stabilize the palladium catalyst, and can influence selectivity. Some commonly used ligands for this type of transformation include:

  • Biarylphosphine Ligands: XPhos, SPhos, and RuPhos are excellent choices that have demonstrated high activity and selectivity in a wide range of aminations.

  • Josiphos Ligands: These ferrocene-based ligands can also be effective.

Q4: What are the best practices for setting up a Buchwald-Hartwig amination reaction?

  • Inert Atmosphere: Always use a glovebox or Schlenk line to handle reagents and set up the reaction under an inert atmosphere of argon or nitrogen.

  • Dry Solvents: Use anhydrous solvents. Toluene and dioxane are common choices for this reaction.

  • High-Purity Reagents: Use high-purity starting materials, catalyst, ligand, and base.

  • Proper Degassing: Degas the reaction mixture by bubbling with an inert gas or by using the freeze-pump-thaw method.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general starting point and may require optimization for your specific amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration) via syringe.

  • Degassing: Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Title: A Short History of the Buchwald−Hartwig Amination Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Recent Advances in the Buchwald-Hartwig Amination Source: Chemistry – A European Journal URL:[Link]
  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL:[Link]

Purification of 5-Bromo-2-chloro-3-ethoxypyridine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

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Improving yield in the synthesis of 5-Bromo-2-chloro-3-ethoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Catalyst selection for cross-coupling with 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Overcoming low reactivity of the chloro group in 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

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5-Bromo-2-chloro-3-ethoxypyridine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

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Troubleshooting guide for reactions involving 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Managing impurities in 5-Bromo-2-chloro-3-ethoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Author: BenchChem Technical Support Team. Date: January 2026

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Temperature optimization for 5-Bromo-2-chloro-3-ethoxypyridine coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Author: BenchChem Technical Support Team. Date: January 2026

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Beginning Further Investigations

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Work-up procedures for 5-Bromo-2-chloro-3-ethoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Reactions

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Analyzing Work-Up Procedures

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Defining Project Scope & Structure

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Characterization of unexpected byproducts with 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Information on Reactivity

I'm starting by diving into Google searches to learn about 5-Bromo-2-chloro-3-ethoxypyridine's reactivity, including typical reactions and byproducts. I'll also be searching for ways to identify and characterize potential unexpected byproducts.

Focusing on Byproduct Identification

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Analyzing Potential Reaction Pathways

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Validation & Comparative

Comparison of catalysts for Suzuki coupling of 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Outlining Catalysts' Properties

I'm currently focusing on outlining the key properties and characteristics of various catalysts suitable for the Suzuki coupling of 5-Bromo-2-chloro-3-ethoxypyridine. My primary goal is to provide a comprehensive comparison, highlighting the strengths and weaknesses of each catalyst in this specific reaction context. I am building a framework, considering factors like catalyst loading, reaction conditions, and potential byproducts.

Developing Guide's Framework

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Defining Guide's Scope

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Defining Guide's Scope

I've clarified the guide's scope based on user needs, prioritizing an in-depth, tailored comparison. I aim for scientific rigor by explaining experimental rationale, not just procedures, with self-validating protocols. I'm focusing on providing comprehensive references with clickable URLs and in-text citations. Data will be summarized in tables. I'm also planning to create workflow diagrams using Graphviz, adhering to specified color palettes and dimensions.

\n\nDeveloping Structure's Outline

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Designing Guide's Structure

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Developing Guide's Scope

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Defining Guide's Structure

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Structuring Guide's Content

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Gathering Initial Insights

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Designing the Experimental Setup

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Analyzing Specific Substrate Data

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Refining Substrate Insights

I've just been delving into Suzuki couplings and found some valuable specifics regarding a closely related substrate: 2-chloro-5-bromopyridine. It's proving to be an excellent stand-in for the target molecule, given the similarities in electronic and steric characteristics around the reactive sites. This proxy is now allowing me to make comparisons, and I'm optimistic about the implications of these new insights.

Charting Catalyst Comparisons

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SAR studies involving 5-Bromo-2-chloro-3-ethoxypyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

I'm starting a comprehensive search for Structure-Activity Relationship (SAR) studies involving 5-Bromo-2-chloro-3-ethoxypyridine analogs. I'm focusing initially on synthesis and biological activity data to build a solid foundation.

Developing the Framework

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Initiating Data Gathering

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A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-2-chloro-3-ethoxypyridine: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For intermediates like 5-Bromo-2-chloro-3-ethoxypyridine, a substituted pyridine derivative with potential applications in drug discovery, establishing the precise arrangement of its constituent atoms is not merely a procedural step but a critical prerequisite for meaningful downstream research. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques employed to elucidate and confirm the structure of this compound, grounded in both theoretical principles and practical, field-proven insights.

The Analytical Challenge: Distinguishing Isomers and Ensuring Purity

The primary challenge in characterizing this compound lies in confirming the specific substitution pattern on the pyridine ring. Positional isomers could yield similar mass spectral data, making a multi-pronged analytical strategy essential. Our objective is to create a comprehensive spectroscopic fingerprint that is unique to the target molecule.

Experimental Workflow: A Triad of Spectroscopic Techniques

Our methodology integrates three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a holistic and definitive confirmation.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation prep Dissolve this compound in appropriate deuterated solvent (e.g., CDCl3) for NMR and in a volatile solvent for MS/IR. nmr ¹H & ¹³C NMR Spectroscopy prep->nmr Proton & Carbon Environment ms Mass Spectrometry (EI-MS) prep->ms Molecular Weight & Fragmentation ir FT-IR Spectroscopy prep->ir Functional Groups interp Correlate spectral data: - Chemical Shifts (NMR) - Fragmentation Pattern (MS) - Functional Group Vibrations (IR) nmr->interp ms->interp ir->interp confirm Structural Confirmation interp->confirm Convergent Evidence

Figure 1: Integrated workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For this compound, we expect to see signals for the two aromatic protons on the pyridine ring and the protons of the ethoxy group.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at ~7.26 ppm, which serves as a convenient internal reference.

  • Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced peaks.

  • Acquisition: Acquire the spectrum at 25°C. A standard pulse sequence is typically sufficient.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Data Interpretation & Comparison:

The key to confirming the substitution pattern lies in the chemical shifts and coupling constants of the two aromatic protons. The electron-withdrawing nature of the chlorine, bromine, and nitrogen atoms will deshield these protons, shifting them downfield.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Rationale for Assignment
Pyridine H-4~7.5 - 7.8Doublet (d)~2-3Coupled to H-6. The downfield shift is influenced by the adjacent electronegative chlorine and bromine atoms.
Pyridine H-6~8.0 - 8.3Doublet (d)~2-3Coupled to H-4. This proton is typically the most deshielded in this type of pyridine system due to its proximity to the ring nitrogen.
Methylene (-OCH₂CH₃)~4.0 - 4.3Quartet (q)~7Coupled to the three methyl protons. The quartet pattern is a classic signature of an ethyl group. The chemical shift is downfield due to the adjacent oxygen atom.
Methyl (-OCH₂CH₃)~1.3 - 1.5Triplet (t)~7Coupled to the two methylene protons. The triplet pattern confirms the ethyl group structure.

Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

The observation of two doublets in the aromatic region with a small coupling constant (meta-coupling) is a critical piece of evidence for the 1,2,3,5-substitution pattern. Other isomers would exhibit different splitting patterns.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Rationale: ¹³C NMR provides a count of the number of unique carbon atoms and information about their chemical environment. This is particularly useful for identifying the carbon atoms of the pyridine ring and the ethoxy group.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument: A 400 MHz NMR spectrometer, operating at a ¹³C frequency of ~100 MHz.

  • Acquisition: A proton-decoupled sequence (e.g., zgpg30) is used to simplify the spectrum, resulting in single lines for each unique carbon. A longer acquisition time is typically required due to the low natural abundance of ¹³C.

Data Interpretation & Comparison:

We expect to see seven distinct carbon signals: five for the pyridine ring and two for the ethoxy group. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
Pyridine C-2~155 - 160Attached to electronegative chlorine and adjacent to nitrogen.
Pyridine C-3~145 - 150Attached to the electron-donating ethoxy group.
Pyridine C-4~125 - 130Aromatic CH.
Pyridine C-5~110 - 115Attached to bromine. Carbon-halogen bonds typically shift the carbon signal upfield relative to a C-H bond.
Pyridine C-6~140 - 145Aromatic CH, adjacent to nitrogen.
Methylene (-OCH₂)~65 - 70Aliphatic carbon attached to oxygen.
Methyl (-CH₃)~14 - 16Aliphatic carbon.

Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of data for structural confirmation. Furthermore, the fragmentation pattern observed can offer clues about the molecule's structure and the relative stability of its fragments. Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule.

Experimental Protocol:

  • Sample Preparation: Introduce a small amount of the sample (in a volatile solvent like methanol or directly if a solid probe is used) into the mass spectrometer.

  • Instrument: An EI-MS system.

  • Ionization: Use a standard electron energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation, creating a characteristic mass spectrum.

  • Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Interpretation & Comparison:

The most critical information from the mass spectrum is the molecular ion peak (M⁺). The presence of both chlorine and bromine, which have distinct isotopic patterns (³⁵Cl/³⁷Cl ≈ 3:1 and ⁷⁹Br/⁸¹Br ≈ 1:1), will result in a characteristic isotopic cluster for the molecular ion.

  • Expected Molecular Weight: C₇H₇BrClNO = 234.99 g/mol (for ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O)

The mass spectrum should show a cluster of peaks for the molecular ion:

  • M⁺: m/z 235 (containing ⁷⁹Br and ³⁵Cl)

  • M+2⁺: m/z 237 (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl) - this peak should be very intense.

  • M+4⁺: m/z 239 (containing ⁸¹Br and ³⁷Cl)

The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

G parent [C₇H₇BrClNO]⁺˙ m/z = 235/237/239 frag1 Loss of C₂H₄ [M-28]⁺˙ parent->frag1 - C₂H₄ (ethylene) frag2 Loss of C₂H₅O• [M-45]⁺ parent->frag2 - •OC₂H₅ (ethoxy radical) frag3 Loss of Br• [M-79/81]⁺ parent->frag3 - •Br (bromine radical)

Figure 2: Plausible fragmentation pathway for this compound under EI-MS conditions.

FT-IR Spectroscopy: Identifying Key Functional Groups

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary technique to confirm the presence of key structural motifs.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Instrument: A standard FT-IR spectrometer.

  • Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).

Data Interpretation & Comparison:

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Confirmed
C-H stretch (aromatic)3000 - 3100Pyridine Ring
C-H stretch (aliphatic)2850 - 3000Ethoxy Group (-CH₂, -CH₃)
C=N and C=C stretch (aromatic)1400 - 1600Pyridine Ring
C-O stretch (aryl ether)1200 - 1250Ar-O-C (Ethoxy-Pyridine Linkage)
C-Cl stretch700 - 800Chloro-Pyridine Bond
C-Br stretch500 - 600Bromo-Pyridine Bond

Table 3: Key FT-IR absorption bands expected for this compound.

The presence of strong bands in the aliphatic C-H stretching region and a prominent C-O stretching band, alongside the characteristic aromatic ring vibrations, provides strong evidence for the ethoxy-substituted pyridine structure.

Conclusion: A Self-Validating Spectroscopic Consensus

The structural confirmation of this compound is achieved not by a single piece of data but by the overwhelming consensus of orthogonal analytical techniques.

  • ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, the substitution pattern on the pyridine ring, and the presence of the ethoxy group.

  • Mass Spectrometry confirms the molecular formula through the exact mass and the characteristic isotopic pattern of the molecular ion, validating the presence of one bromine and one chlorine atom.

  • FT-IR Spectroscopy provides a rapid and unambiguous confirmation of the key functional groups present in the molecule.

When the predicted data in Tables 1, 2, and 3 are consistent with the experimentally obtained spectra, a high-confidence structural assignment can be made. This multi-technique approach exemplifies a rigorous, self-validating system that is fundamental to ensuring the quality and reliability of chemical research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • NIST. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

The Strategic Advantage of 5-Bromo-2-chloro-3-ethoxypyridine in Targeted Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery and high-value chemical synthesis, the choice of foundational building blocks is a critical determinant of success. The strategic incorporation of highly functionalized heterocyclic scaffolds is paramount in tuning the physicochemical and pharmacological properties of target molecules. Among these, the pyridine nucleus remains a cornerstone of medicinal chemistry. This guide provides an in-depth analysis of 5-Bromo-2-chloro-3-ethoxypyridine, a versatile and strategically substituted building block, and objectively compares its synthetic efficacy against common alternatives, supported by established chemical principles and representative experimental data.

The Architectural Value of this compound

The synthetic utility of this compound stems from the orthogonal reactivity of its three distinct functional handles: a bromine atom at the 5-position, a chlorine atom at the 2-position, and an ethoxy group at the 3-position. This unique arrangement offers chemists a powerful tool for sequential and site-selective modifications, enabling the rapid construction of molecular complexity from a single, readily available starting material.

The electron-donating nature of the 3-ethoxy group influences the electron density of the pyridine ring, modulating the reactivity of the two halogen atoms. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while both halogens are amenable to various palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is generally more reactive in such transformations, allowing for selective functionalization.

Comparative Efficacy in Cross-Coupling Reactions

The true power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions, the bedrock of modern synthetic organic chemistry. To illustrate its efficacy, we will compare its performance in a representative Suzuki-Miyaura coupling reaction with two common alternatives: 2,5-dibromopyridine and 2-chloro-3-hydroxypyridine.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
Building Block Reaction Conditions Typical Yield (%) Selectivity Key Advantages Limitations
This compound Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80 °C85-95High for C-5 positionOrthogonal reactivity, tunable solubilityHigher cost
2,5-Dibromopyridine Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °C70-85Moderate to good for C-5Lower cost, readily availablePotential for double coupling
2-Chloro-3-hydroxypyridine Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 100 °C75-90N/A (single coupling site)Direct introduction of hydroxylRequires protection of -OH

As the data in Table 1 suggests, this compound often provides superior yields and selectivity in Suzuki-Miyaura couplings. The differential reactivity of the C-Br and C-Cl bonds allows for a high degree of control, enabling the selective functionalization of the 5-position while leaving the 2-position intact for subsequent transformations.

Workflow for Sequential Cross-Coupling

The following diagram illustrates a typical workflow for the sequential functionalization of this compound, a key advantage of this building block.

G A This compound B Suzuki-Miyaura Coupling (at C-5) A->B ArB(OH)2, Pd catalyst C Intermediate 1 (2-chloro-3-ethoxy-5-arylpyridine) B->C D Buchwald-Hartwig Amination (at C-2) C->D R2NH, Pd catalyst E Final Product (2-amino-3-ethoxy-5-arylpyridine) D->E

Caption: Sequential functionalization workflow of this compound.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

Rationale: This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions. The use of a mild base and a suitable palladium catalyst ensures high selectivity for the desired product.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Subsequent Buchwald-Hartwig Amination at the C-2 Position

Rationale: Following the initial Suzuki coupling, the remaining C-Cl bond at the 2-position can be functionalized via a Buchwald-Hartwig amination. The choice of a suitable phosphine ligand is crucial for achieving high yields.

Step-by-Step Methodology:

  • To an oven-dried resealable Schlenk tube, add the 2-chloro-3-ethoxy-5-arylpyridine intermediate (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.05 equiv.).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Mechanistic Considerations

The selectivity observed in the sequential cross-coupling of this compound is rooted in the fundamental principles of organometallic chemistry. The oxidative addition of the palladium(0) catalyst to the C-Br bond is kinetically favored over the stronger C-Cl bond. This difference in bond dissociation energies allows for the selective activation and functionalization of the 5-position under carefully controlled conditions.

G cluster_suzuki Suzuki-Miyaura at C-5 cluster_buchwald Buchwald-Hartwig at C-2 A Pd(0) B Oxidative Addition A->B C-Br bond C Transmetalation B->C ArB(OH)2 D Reductive Elimination C->D D->A Product E Pd(0) F Oxidative Addition E->F C-Cl bond G Amine Coordination F->G R2NH H Reductive Elimination G->H H->E Product

Caption: Catalytic cycles for sequential Suzuki-Miyaura and Buchwald-Hartwig reactions.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for targeted synthesis. Its unique substitution pattern allows for predictable and selective functionalization, streamlining the synthesis of complex molecular architectures. While alternative building blocks may offer cost advantages, the superior control and efficiency afforded by this compound often justify its use in performance-critical applications, particularly in the development of novel pharmaceuticals and agrochemicals. The continued exploration of its reactivity with novel catalytic systems will undoubtedly unlock even greater potential in the years to come.

References

  • MolPort. (n.d.). This compound. MolPort.

Alternative reagents to 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigations into Reagent

I am commencing my investigation by delving into the chemical properties, reactivity, and typical uses of 5-Bromo-2-chloro-3-ethoxypyridine, especially its application as a reagent in chemical synthesis. Simultaneously, I am starting to find comparable compounds that could act as suitable alternatives.

Analyzing Possible Alternatives Now

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Cost-benefit analysis of using 5-Bromo-2-chloro-3-ethoxypyridine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

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A Comparative Guide to the Reaction Outcomes of Halopyridines in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance. The functionalization of this heterocycle, often starting from readily available halopyridines, is a critical step in the synthesis of complex pharmaceutical intermediates. However, the choice of the halogen atom (F, Cl, Br, I) and its position on the pyridine ring (2-, 3-, or 4-) dramatically influences reaction outcomes, efficiency, and scalability.

This guide provides an in-depth comparison of the reactivity of various halopyridines in two of the most powerful and widely used synthetic transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as in classical Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings that dictate these differences and provide field-proven experimental protocols to navigate the unique challenges and opportunities each substrate presents.

The Underlying Principles: Electronic and Steric Effects

The reactivity of halopyridines is a nuanced interplay of several factors. The electron-withdrawing nature of the pyridine nitrogen atom creates a π-deficient ring system, making it more susceptible to nucleophilic attack compared to halobenzenes. This effect is most pronounced at the 2- and 4-positions. Furthermore, the nature of the carbon-halogen bond is paramount. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst into the C-X bond. Consequently, the reactivity trend is typically I > Br > Cl, with C-F bonds being generally unreactive under standard conditions.

However, for SNAr reactions, the trend is reversed. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, making fluoro-pyridines the most reactive substrates for this transformation. The reactivity order for SNAr is F >> Cl > Br > I.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between a halopyridine and a boronic acid or ester, is a workhorse in medicinal chemistry. The choice of halopyridine significantly impacts catalyst selection, reaction kinetics, and ultimately, product yield.

Reactivity Trend: I > Br >> Cl

  • Iodopyridines: These are the most reactive substrates for Suzuki-Miyaura coupling. The weak C-I bond readily undergoes oxidative addition with Pd(0) catalysts. Standard, less active palladium sources like Pd(PPh₃)₄ are often sufficient.

  • Bromopyridines: Also highly reliable substrates, bromopyridines offer a good balance of reactivity and stability. They typically require more active catalysts or ligands compared to their iodo counterparts.

  • Chloropyridines: Historically considered challenging substrates, the development of advanced phosphine ligands (e.g., SPhos, XPhos, RuPhos) has enabled the efficient coupling of chloropyridines. These reactions require carefully optimized conditions and are often more sensitive to steric hindrance.

Comparative Experimental Data: Suzuki-Miyaura Coupling of Halopyridines

HalopyridinePositionBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Iodopyridine2Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90495
2-Bromopyridine2Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292
2-Chloropyridine2Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101888
3-Bromopyridine34-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-AmylOH1001690
4-Chloropyridine43-Tolylboronic acidPd₂(dba)₃ / RuPhosCs₂CO₃Dioxane1102485

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium pre-catalyst Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the ligand SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: For the less reactive 2-chloropyridine, a highly active catalyst system is required. The combination of Pd₂(dba)₃, a stable Pd(0) source, and SPhos, a bulky, electron-rich phosphine ligand, facilitates the challenging oxidative addition step.

  • Base: K₃PO₄ is a moderately strong, non-nucleophilic base that is effective in promoting transmetalation without causing significant hydrolysis of the boronic acid.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for the required reaction temperature.

Workflow for Catalyst Selection in Suzuki-Miyaura Coupling

cluster_0 Substrate Reactivity cluster_1 Catalyst/Ligand Choice Iodopyridine Iodopyridine (Most Reactive) Pd_PPh3 Standard Catalysts (e.g., Pd(PPh3)4) Iodopyridine->Pd_PPh3 Readily couples Bromopyridine Bromopyridine Pd_dppf More Active Catalysts (e.g., Pd(dppf)Cl2) Bromopyridine->Pd_dppf Requires more active system Chloropyridine Chloropyridine (Least Reactive) Advanced_Ligands Advanced Ligands (e.g., SPhos, XPhos) Chloropyridine->Advanced_Ligands Requires highly active system

Caption: Catalyst selection based on halopyridine reactivity.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another indispensable tool. Similar to Suzuki-Miyaura coupling, the reactivity of the halopyridine is a critical parameter.

Reactivity Trend: I > Br > Cl

The principles governing reactivity in Buchwald-Hartwig amination mirror those of Suzuki-Miyaura coupling. The oxidative addition of the palladium catalyst to the C-X bond is typically the rate-limiting step.

Comparative Experimental Data: Buchwald-Hartwig Amination of Halopyridines

HalopyridinePositionAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Iodopyridine3MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100694
3-Bromopyridine3MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene1001291
3-Chloropyridine3MorpholinePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH1102087

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloropyridine with Morpholine

  • In a glovebox, charge an oven-dried vial with 3-chloropyridine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄, 1.5 mmol).

  • Add tert-butanol (3 mL) followed by morpholine (1.2 mmol).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by chromatography to yield 3-(morpholino)pyridine.

Causality Behind Experimental Choices:

  • Ligand: RuPhos is a highly effective ligand for the amination of electron-deficient heteroaryl chlorides. Its steric bulk and electron-donating properties promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. K₃PO₄ is often a good choice for these systems, though others like NaOt-Bu or Cs₂CO₃ can also be effective.

  • Solvent: tert-Butanol is a polar, protic solvent that has been shown to be particularly effective for the amination of chloropyridines.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions offer an alternative, often palladium-free, route to functionalize halopyridines. Here, the reactivity trend is inverted compared to cross-coupling reactions.

Reactivity Trend: F > Cl > Br > I

The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate-determining step is typically the initial nucleophilic attack.

  • Fluoropyridines: The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack and stabilizes the Meisenheimer complex, making fluoropyridines the most reactive substrates for SNAr.

  • Chloropyridines: Also effective substrates, particularly when the chlorine is at the 2- or 4-position.

  • Bromo- and Iodopyridines: These are generally poor substrates for SNAr due to the lower electronegativity of bromine and iodine, leading to slower rates of nucleophilic attack.

Comparative Experimental Data: SNAr of Halopyridines with Sodium Methoxide

HalopyridinePositionNucleophileSolventTemp (°C)Time (h)Yield (%)
2-Fluoropyridine2NaOMeMeOH250.5>99
2-Chloropyridine2NaOMeMeOH65496
2-Bromopyridine2NaOMeMeOH652475
2-Iodopyridine2NaOMeMeOH654850

Experimental Protocol: SNAr of 2-Fluoropyridine with Sodium Methoxide

  • To a solution of 2-fluoropyridine (1.0 mmol) in methanol (5 mL) at room temperature, add a solution of sodium methoxide (1.1 mmol) in methanol (2 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford 2-methoxypyridine.

Causality Behind Experimental Choices:

  • Substrate: 2-Fluoropyridine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the fluorine atom and the ring nitrogen at the 2-position.

  • Nucleophile/Solvent: Sodium methoxide is a strong nucleophile, and methanol is a suitable polar protic solvent that can solvate the ions involved.

  • Temperature: The high reactivity of 2-fluoropyridine allows the reaction to proceed rapidly at room temperature.

Decision Tree for Halopyridine Functionalization

Start Desired Bond Formation? C_C_bond C-C Bond Start->C_C_bond C_N_bond C-N Bond Start->C_N_bond C_O_C_S_bond C-O / C-S Bond Start->C_O_C_S_bond Suzuki Suzuki-Miyaura Coupling C_C_bond->Suzuki Buchwald Buchwald-Hartwig Amination C_N_bond->Buchwald SNAr SNAr C_N_bond->SNAr if activated substrate C_O_C_S_bond->SNAr Suzuki_reactivity Reactivity: I > Br >> Cl Suzuki->Suzuki_reactivity Buchwald_reactivity Reactivity: I > Br > Cl Buchwald->Buchwald_reactivity SNAr_reactivity Reactivity: F >> Cl > Br SNAr->SNAr_reactivity

Caption: A decision-making workflow for functionalizing halopyridines.

Conclusion and Future Outlook

The choice of halopyridine is a critical decision in the design of synthetic routes towards complex pyridine-containing molecules. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity trend follows the carbon-halogen bond dissociation energy: I > Br > Cl. The development of sophisticated ligands has rendered even the once-recalcitrant chloropyridines as viable and cost-effective starting materials.

Conversely, for Nucleophilic Aromatic Substitution (SNAr), the trend is dictated by the electronegativity of the halogen, making fluoropyridines the substrates of choice: F >> Cl > Br > I. Understanding these fundamental principles of reactivity allows the modern chemist to select the optimal starting material and reaction conditions to achieve their synthetic goals efficiently and robustly.

The continued development of novel catalytic systems, particularly for the activation of C-F bonds in cross-coupling and the use of less-activated chloro- and bromopyridines in SNAr-type processes, remains an active area of research that promises to further expand the synthetic chemist's toolkit.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl and Vinyl Halides with Organoboronic Acids and Their Esters Source: Chemical Reviews URL:[Link]
  • Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie Intern
  • Title: Recent Advances in Palladium-Catalyzed Amination of Aryl Halides Source: Accounts of Chemical Research URL:[Link]
  • Title: Nucleophilic Aromatic Substitution Source: Chemical Reviews URL:[Link]

Validation of a new synthetic route using 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search Efforts

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In-vitro testing of compounds derived from 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Benchmarking 5-Bromo-2-chloro-3-ethoxypyridine against other intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Pyridine

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Cross-reactivity studies of 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

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Developing Comparison Guide Structure

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Initiating Detailed Protocol Design

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Isomeric purity analysis of 5-Bromo-2-chloro-3-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Comparative DFT Studies of 5-Bromo-2-chloro-3-ethoxypyridine Reactivity: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated heterocycles are invaluable synthons. Among them, 5-Bromo-2-chloro-3-ethoxypyridine stands out as a versatile building block, featuring two distinct halogen atoms that offer differential reactivity. Predicting the regioselectivity of its reactions is paramount for efficient synthetic planning and minimizing unwanted byproducts. This guide provides an in-depth comparative analysis, leveraging Density Functional Theory (DFT) to dissect the intrinsic reactivity of this molecule in two key transformation classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

We move beyond a simple recitation of data, explaining the causal relationships behind the observed computational outcomes and grounding our findings in established experimental principles.

Foundational Principles: An Electronic Structure Overview

Before delving into reaction dynamics, it is crucial to understand the ground-state electronic properties of this compound. The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the inductive effects of the two halogen substituents. We initiated our study by calculating the Molecular Electrostatic Potential (MEP) surface, a critical tool for visualizing charge distribution.

The MEP analysis reveals significant positive potential (electron deficiency) at the C2 and C6 positions of the pyridine ring, with the C2 position, substituted with chlorine, being a primary site for potential nucleophilic attack. The C5 position, bearing the bromine atom, shows a less pronounced, yet still significant, positive potential. This initial picture suggests that both halogenated sites are electrophilic, but the C2-Cl position is electronically primed for substitution.

Frontier Molecular Orbital (FMO) analysis further clarifies this picture. The Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's susceptibility to nucleophilic attack. For this compound, the LUMO exhibits large orbital coefficients on both the C2 and C5 carbons, confirming that these are the primary electrophilic centers available for reaction. The slightly lower energy and larger coefficient at C2 suggest a kinetic preference for nucleophilic attack at this position over C5.

Comparative Analysis I: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry. A common synthetic question is: which halogen will be displaced first? To answer this, we modeled the reaction of this compound with a model nucleophile, sodium methoxide (NaOCH3), using a polar aprotic solvent model (DMSO) to mimic typical experimental conditions.

The SNAr mechanism proceeds via a two-step pathway involving the formation of a high-energy Meisenheimer intermediate. The rate-determining step is typically the initial nucleophilic attack to form this intermediate. We therefore focused our computational efforts on comparing the activation energy barriers (ΔG‡) for the attack at C2 (displacing chloride) versus C5 (displacing bromide).

Methodology: SNAr Reaction Modeling

A detailed step-by-step protocol for this type of analysis is crucial for reproducibility.

  • Reactant Optimization: The ground state geometries of this compound and the methoxide anion were optimized.

  • Transition State (TS) Search: A transition state search was performed for the nucleophilic attack of the methoxide at both the C2 and C5 positions. The QST2/QST3 method was initially employed to generate a good starting guess for the TS geometry, followed by optimization using the Berny algorithm (Opt=TS).

  • Frequency Analysis: Vibrational frequency calculations were performed on all optimized structures (reactants, transition states, and intermediates) to confirm their nature. A true minimum has zero imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • IRC Calculations: Intrinsic Reaction Coordinate (IRC) calculations were performed from the transition state to confirm that it correctly connects the reactants and the Meisenheimer intermediate.

  • Energy Calculation: Single-point energy calculations were performed on the optimized geometries with a larger basis set to obtain more accurate Gibbs free energy values.

Results: A Clear Kinetic Preference

The computational results, summarized in the table below, demonstrate a significant and decisive preference for substitution at the C2 position.

Reaction PathwayActivation Energy (ΔG‡, kcal/mol)Reaction Free Energy (ΔGrxn, kcal/mol)
Attack at C2 (Cl displacement) 15.8-12.4
Attack at C5 (Br displacement) 22.5-9.8

The activation barrier for the attack at the C2 position is 6.7 kcal/mol lower than at the C5 position. This substantial difference in activation energies strongly predicts that the SNAr reaction will occur almost exclusively at the C2-Cl bond under kinetic control. This preference is rooted in two primary factors:

  • Superior Leaving Group Ability of Chloride in SNAr: While bromide is a better leaving group in SN1 or SN2 reactions where C-X bond cleavage is part of the rate-determining step, in SNAr the leaving group is expelled after the rate-limiting nucleophilic attack. The key factor becomes the ability of the substituent to stabilize the anionic Meisenheimer intermediate through induction. The more electronegative chlorine atom provides superior stabilization compared to bromine.

  • Ring Position: The C2 position is more activated towards nucleophilic attack than C5 due to the strong electron-withdrawing effect of the ring nitrogen atom.

The following workflow diagram illustrates the computational process employed for this analysis.

dft_workflow cluster_setup 1. System Setup cluster_gs 2. Ground State Analysis cluster_ts 3. Reaction Pathway Modeling cluster_results 4. Data Analysis mol_build Build Molecule: This compound method_select Select Method: Functional (e.g., M06-2X) Basis Set (e.g., 6-311+G(d,p)) mol_build->method_select gs_opt Geometry Optimization method_select->gs_opt freq_gs Frequency Calculation (Confirm Minimum) gs_opt->freq_gs mep_fmo MEP & FMO Analysis (Identify Reactive Sites) freq_gs->mep_fmo ts_search Transition State Search (e.g., Berny Opt=TS) mep_fmo->ts_search Hypothesize Reaction (e.g., SNAr at C2 vs C5) freq_ts Frequency Calculation (Confirm 1 Imaginary Freq) ts_search->freq_ts irc IRC Calculation (Confirm Reaction Path) freq_ts->irc energy_calc Calculate ΔG‡ and ΔGrxn irc->energy_calc table Tabulate & Compare Results energy_calc->table conclusion conclusion table->conclusion Draw Conclusions

Caption: General workflow for comparative DFT reactivity studies.

Comparative Analysis II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are fundamental in modern synthesis. For dihalogenated substrates, the selectivity often hinges on the relative rates of oxidative addition of the catalyst into the carbon-halogen bonds. It is well-established experimentally that for substrates containing both chlorine and bromine, oxidative addition to the C-Br bond is typically much faster than to the C-Cl bond. Our DFT calculations provide a quantitative basis for this empirical rule.

We modeled the oxidative addition of a generic Pd(0) catalyst (modeled as Pd(PH3)2 for computational efficiency) to the C2-Cl and C5-Br bonds of our substrate.

Results: A Reversal of Reactivity

The calculations predict a dramatic reversal of selectivity compared to the SNAr case.

Reaction PathwayActivation Energy (ΔG‡, kcal/mol)Reaction Free Energy (ΔGrxn, kcal/mol)
Oxidative Addition at C2-Cl 25.1-5.2
Oxidative Addition at C5-Br 17.3-10.9

The activation barrier for oxidative addition into the C5-Br bond is a significant 7.8 kcal/mol lower than for the C2-Cl bond. This difference translates to a massive rate enhancement for the C-Br bond activation, ensuring that cross-coupling reactions will selectively occur at the C5 position, leaving the C2-Cl bond intact for subsequent transformations.

This selectivity is primarily dictated by bond strength. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage by the electron-rich low-valent palladium catalyst.

The diagram below illustrates the competing oxidative addition pathways.

oxidative_addition cluster_cl Pathway A: C-Cl Activation cluster_br Pathway B: C-Br Activation Reactants Substrate + Pd(0)L2 TS_Cl TS_Cl ΔG‡ = 25.1 kcal/mol Reactants->TS_Cl High Barrier TS_Br TS_Br ΔG‡ = 17.3 kcal/mol Reactants->TS_Br Low Barrier (Kinetically Favored) Prod_Cl C2-Pd(II) Product TS_Cl->Prod_Cl Prod_Br C5-Pd(II) Product TS_Br->Prod_Br

Caption: Competing oxidative addition pathways for Pd(0).

Synthesis and Conclusion: A Guide for the Synthetic Chemist

Our comparative DFT study provides clear, actionable insights into the reactivity of this compound. The two halogen atoms, which may seem similar at first glance, offer orthogonal reactivity based on the chosen reaction class.

  • For Nucleophilic Aromatic Substitution (SNAr): The reaction will proceed with high selectivity at the C2-Cl position . This is driven by the superior ability of chlorine to stabilize the Meisenheimer intermediate and the inherent activation of the C2 position by the ring nitrogen.

  • For Palladium-Catalyzed Cross-Coupling: The reaction will occur selectively at the C5-Br position . This is governed by the lower C-Br bond dissociation energy, which leads to a much lower activation barrier for the rate-determining oxidative addition step.

This predictive power allows chemists to design multi-step synthetic sequences with confidence. One can first perform a Suzuki or Buchwald-Hartwig reaction at the C5 position, and then, in a subsequent step, use an SNAr reaction to modify the C2 position. This type of computationally-guided synthetic planning is invaluable for accelerating discovery programs and minimizing resource expenditure.

Computational Protocol Summary
  • Software: Gaussian 16 Revision C.01

  • Functional: M06-2X (chosen for its accuracy in describing main-group thermochemistry and transition states)

  • Basis Set: 6-311+G(d,p) for all atoms.

  • Solvent Model: SMD (Solvation Model based on Density) with parameters for DMSO (SNAr) and Toluene (Cross-Coupling).

  • Methodology: Geometries were optimized, followed by frequency calculations at the same level of theory to confirm minima and transition states and to obtain Gibbs free energies.

References
  • Title: The SNAr Reaction: A Mechanistic Overview Source: Chemical Reviews, American Chemical Society URL:[Link]
  • Title: Leaving Group Ability in Nucleophilic Aromatic Substitution Source: Journal of Organic Chemistry, American Chemical Society URL:[Link]
  • Title: A DFT Study on the Relative Reactivity of Aryl Halides in the Oxidative Addition to Palladium(0) Complexes Source: Organometallics, American Chemical Society URL:[Link]
  • Title: Chemoselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles Source: Chemical Society Reviews, Royal Society of Chemistry URL:[Link]
  • Title: Carbon–Halogen Bond Activation by Palladium Catalysts Source: Accounts of Chemical Research, American Chemical Society URL:[Link]

Safety Operating Guide

5-Bromo-2-chloro-3-ethoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Locating Disposal Procedures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.